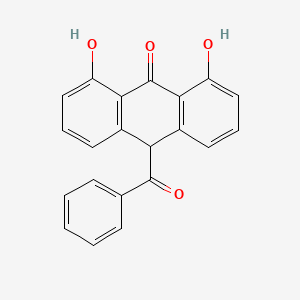

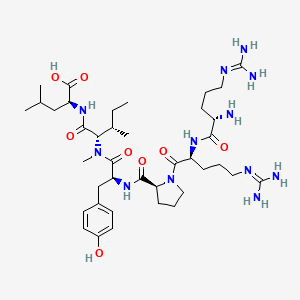

H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El compuesto H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH es un péptido sintético que pertenece a la familia de la neurotensina. La neurotensina es un neuropéptido de 13 aminoácidos que actúa como neurotransmisor y neuromodulador en el sistema nervioso central y como hormona en el sistema nervioso periférico . La secuencia This compound representa una versión modificada del péptido de la neurotensina, específicamente el hexapéptido C-terminal, que es crucial para su actividad biológica .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH típicamente implica la síntesis de péptidos en fase sólida (SPPS), un método ampliamente utilizado para la producción de péptidos. El proceso comienza con la unión del aminoácido C-terminal a una resina sólida, seguido de la adición secuencial de aminoácidos protegidos . Cada aminoácido se acopla a la cadena peptídica en crecimiento utilizando reactivos como N,N'-diisopropilcarbodiimida (DIC) e hidroxi-benzotriazol (HOBt). Después del ensamblaje de la cadena peptídica, el péptido se escinde de la resina y se desprotege para obtener el producto final .

Métodos de Producción Industrial

En un entorno industrial, la producción de This compound se puede escalar utilizando sintetizadores de péptidos automatizados. Estas máquinas automatizan los pasos repetitivos de SPPS, lo que permite la producción eficiente y de alto rendimiento de péptidos . El uso de cromatografía líquida de alto rendimiento (HPLC) asegura la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH: puede experimentar varias reacciones químicas, incluyendo:

Oxidación: El péptido puede oxidarse para formar enlaces disulfuro entre residuos de cisteína si están presentes.

Reducción: Los enlaces disulfuro se pueden reducir a grupos tiol libres.

Sustitución: Los residuos de aminoácidos se pueden sustituir con otros aminoácidos para crear análogos con diferentes propiedades.

Reactivos y Condiciones Comunes

Oxidación: El peróxido de hidrógeno (H₂O₂) o el yodo (I₂) se pueden utilizar en condiciones suaves.

Reducción: El ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP) son agentes reductores comunes.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones incluyen varios análogos del péptido con actividades biológicas y perfiles de estabilidad alterados .

Aplicaciones Científicas De Investigación

H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH: tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción de H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH implica su interacción con los receptores de neurotensina, específicamente NTS1 y NTS2 . Al unirse a estos receptores, el péptido activa vías de señalización intracelular que modulan la liberación de neurotransmisores y la excitabilidad neuronal . Esto resulta en varios efectos fisiológicos, incluida la analgesia y la modulación de la presión arterial .

Comparación Con Compuestos Similares

Compuestos Similares

Neurotensina (NT): El péptido padre del que se deriva H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH .

NT(8-13): Un fragmento más corto de neurotensina que conserva la actividad biológica.

Aprotinina: Un inhibidor de la serina proteasa con una secuencia diferente pero estructura peptídica similar.

Singularidad

This compound: es único debido a sus modificaciones de secuencia específicas, que mejoran su estabilidad y selectividad del receptor en comparación con el péptido de neurotensina nativo . Estas modificaciones lo convierten en una herramienta valiosa para estudiar las interacciones del receptor de neurotensina y desarrollar agentes terapéuticos .

Propiedades

Fórmula molecular |

C39H66N12O8 |

|---|---|

Peso molecular |

831.0 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]-methylamino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C39H66N12O8/c1-6-23(4)31(34(55)49-29(37(58)59)20-22(2)3)50(5)35(56)28(21-24-13-15-25(52)16-14-24)48-33(54)30-12-9-19-51(30)36(57)27(11-8-18-46-39(43)44)47-32(53)26(40)10-7-17-45-38(41)42/h13-16,22-23,26-31,52H,6-12,17-21,40H2,1-5H3,(H,47,53)(H,48,54)(H,49,55)(H,58,59)(H4,41,42,45)(H4,43,44,46)/t23-,26-,27-,28-,29-,30-,31-/m0/s1 |

Clave InChI |

AGCKRBKIEACUSP-VGPFALITSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N(C)C(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |

SMILES canónico |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N(C)C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Hexylamino)ethane-1,1-Diyl]bis(Phosphonic Acid)](/img/structure/B10839866.png)

![1-[(Z)-4-trityloxy-2-butenyl]uracil](/img/structure/B10839874.png)

![1-[3-(2-Benzyl-phenoxy)-propyl]-pyrrolidine](/img/structure/B10839881.png)

![1-[(Z)-4-(triphenylmethoxy)-2-butenyl]thymine](/img/structure/B10839884.png)

![1-[Bis(4-bromophenyl)methyl]-3-phenylthiourea](/img/structure/B10839918.png)

![1-[4-Hydroxy-3-(tritylaminomethyl)butyl]uracil](/img/structure/B10839920.png)

![1-[Bis(4-iodophenyl)methyl]-3-(4-bromophenyl)urea](/img/structure/B10839939.png)

![1-[Bis(4-chlorophenyl)methyl]-3-(4-chlorophenyl)-](/img/structure/B10839941.png)

![11-methyl-6,11-dihydro-5H-benzo[a]carbazol-9-ol](/img/structure/B10839947.png)